molecular formula C19H15ClO5 B269600 3-{4-[(4-chlorophenoxy)methyl]-1,3-dioxolan-2-yl}-4H-chromen-4-one

3-{4-[(4-chlorophenoxy)methyl]-1,3-dioxolan-2-yl}-4H-chromen-4-one

Cat. No. B269600
M. Wt: 358.8 g/mol
InChI Key: BQRFHZRRCZPIBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-{4-[(4-chlorophenoxy)methyl]-1,3-dioxolan-2-yl}-4H-chromen-4-one is a synthetic compound that belongs to the class of flavonoids. The compound has been extensively studied for its potential applications in scientific research, particularly in the field of drug discovery and development.

Mechanism of Action

The mechanism of action of 3-{4-[(4-chlorophenoxy)methyl]-1,3-dioxolan-2-yl}-4H-chromen-4-one is not fully understood, but it is believed to involve the modulation of various signaling pathways involved in cell proliferation, apoptosis, inflammation, and oxidative stress. The compound has been shown to inhibit the activity of several enzymes, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are involved in the production of pro-inflammatory mediators. Additionally, 3-{4-[(4-chlorophenoxy)methyl]-1,3-dioxolan-2-yl}-4H-chromen-4-one has been found to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a critical role in the cellular defense against oxidative stress.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-{4-[(4-chlorophenoxy)methyl]-1,3-dioxolan-2-yl}-4H-chromen-4-one are diverse and depend on the specific research application. The compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, which is associated with the downregulation of anti-apoptotic proteins and the upregulation of pro-apoptotic proteins. Additionally, 3-{4-[(4-chlorophenoxy)methyl]-1,3-dioxolan-2-yl}-4H-chromen-4-one has been found to reduce the production of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes, which protect cells from oxidative damage. The compound has also been shown to improve cognitive function and reduce neuroinflammation in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

The advantages of using 3-{4-[(4-chlorophenoxy)methyl]-1,3-dioxolan-2-yl}-4H-chromen-4-one in lab experiments include its high potency and selectivity, as well as its ability to modulate multiple signaling pathways involved in various disease processes. The compound is also relatively easy to synthesize and purify, making it accessible for researchers. However, one limitation of using 3-{4-[(4-chlorophenoxy)methyl]-1,3-dioxolan-2-yl}-4H-chromen-4-one is its poor solubility in water, which can affect its bioavailability and limit its use in certain experimental setups.

Future Directions

There are several future directions for the research on 3-{4-[(4-chlorophenoxy)methyl]-1,3-dioxolan-2-yl}-4H-chromen-4-one. One potential area of investigation is the development of novel drug formulations that improve the solubility and bioavailability of the compound. Another direction is the exploration of the compound's potential applications in other disease areas, such as cardiovascular diseases and metabolic disorders. Additionally, further studies are needed to elucidate the precise mechanism of action of 3-{4-[(4-chlorophenoxy)methyl]-1,3-dioxolan-2-yl}-4H-chromen-4-one and its interactions with other signaling pathways.

Synthesis Methods

The synthesis of 3-{4-[(4-chlorophenoxy)methyl]-1,3-dioxolan-2-yl}-4H-chromen-4-one involves the reaction of 4-hydroxycoumarin with 4-chlorobenzyl alcohol in the presence of a Lewis acid catalyst, such as zinc chloride or aluminum chloride. The reaction proceeds through the formation of an intermediate dioxolane ring, which is subsequently cleaved to yield the final product. The purity and yield of the compound can be improved by using appropriate purification techniques, such as column chromatography or recrystallization.

Scientific Research Applications

3-{4-[(4-chlorophenoxy)methyl]-1,3-dioxolan-2-yl}-4H-chromen-4-one has been investigated for its potential applications in various scientific research areas, including cancer, inflammation, and neurodegenerative diseases. The compound has been shown to exhibit anti-proliferative and pro-apoptotic effects in cancer cells, which make it a promising candidate for the development of novel anti-cancer drugs. Additionally, 3-{4-[(4-chlorophenoxy)methyl]-1,3-dioxolan-2-yl}-4H-chromen-4-one has been found to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and chemokines. The compound has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

properties

Product Name

3-{4-[(4-chlorophenoxy)methyl]-1,3-dioxolan-2-yl}-4H-chromen-4-one

Molecular Formula

C19H15ClO5

Molecular Weight

358.8 g/mol

IUPAC Name

3-[4-[(4-chlorophenoxy)methyl]-1,3-dioxolan-2-yl]chromen-4-one

InChI

InChI=1S/C19H15ClO5/c20-12-5-7-13(8-6-12)22-9-14-10-24-19(25-14)16-11-23-17-4-2-1-3-15(17)18(16)21/h1-8,11,14,19H,9-10H2

InChI Key

BQRFHZRRCZPIBS-UHFFFAOYSA-N

SMILES

C1C(OC(O1)C2=COC3=CC=CC=C3C2=O)COC4=CC=C(C=C4)Cl

Canonical SMILES

C1C(OC(O1)C2=COC3=CC=CC=C3C2=O)COC4=CC=C(C=C4)Cl

Origin of Product

United States

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